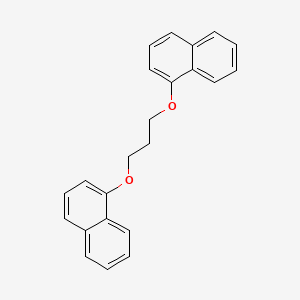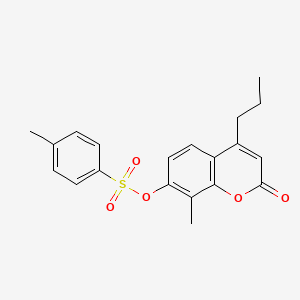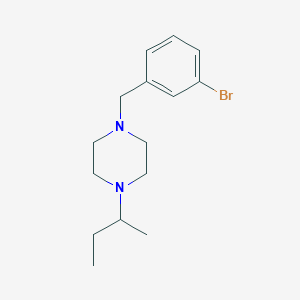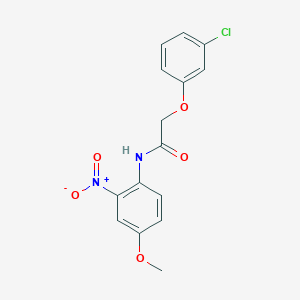![molecular formula C8H8N2O3S B5146749 2-Nitro-4,6,7,8-tetrahydrothieno[3,2-b]azepin-5-one](/img/structure/B5146749.png)
2-Nitro-4,6,7,8-tetrahydrothieno[3,2-b]azepin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitro-4,6,7,8-tetrahydrothieno[3,2-b]azepin-5-one is a heterocyclic compound that features a thienoazepine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-4,6,7,8-tetrahydrothieno[3,2-b]azepin-5-one typically involves the reaction of tetrahydrothieno[3,2-c]pyridines with electron-deficient alkynes. This domino reaction can be carried out in various solvents, leading to the formation of the desired thienoazepine structure . The reaction conditions often include refluxing in methanol or 2-propanol, and the yields can vary significantly depending on the specific reactants and conditions used .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-4,6,7,8-tetrahydrothieno[3,2-b]azepin-5-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The thienoazepine core can undergo substitution reactions, particularly at positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as methanol, ethanol, and dichloromethane are often used depending on the specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups into the thienoazepine core.
Scientific Research Applications
2-Nitro-4,6,7,8-tetrahydrothieno[3,2-b]azepin-5-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It may be used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Nitro-4,6,7,8-tetrahydrothieno[3,2-b]azepin-5-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, potentially leading to the generation of reactive intermediates that can interact with biological macromolecules. The thienoazepine core may also interact with various enzymes or receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Tetrahydrothieno[3,2-c]pyridines: These compounds share a similar core structure but differ in the substitution pattern and functional groups.
Benzothieno[2,3-c]pyridines: These compounds have a benzene ring fused to the thienoazepine core, leading to different chemical and biological properties.
Uniqueness
2-Nitro-4,6,7,8-tetrahydrothieno[3,2-b]azepin-5-one is unique due to the presence of the nitro group, which imparts distinct reactivity and potential biological activity
Properties
IUPAC Name |
2-nitro-4,6,7,8-tetrahydrothieno[3,2-b]azepin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3S/c11-7-3-1-2-6-5(9-7)4-8(14-6)10(12)13/h4H,1-3H2,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKFYJWVRSZVGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(S2)[N+](=O)[O-])NC(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-bicyclo[2.2.1]heptanyl)-2-(5-chloro-2-methoxy-N-(4-methylphenyl)sulfonylanilino)acetamide](/img/structure/B5146673.png)
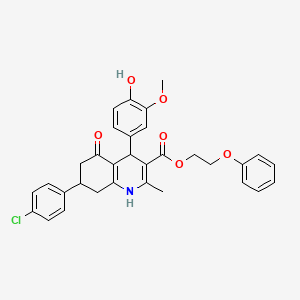
![2-chloro-N-[3-({[(4-propoxyphenyl)carbonyl]carbamothioyl}amino)phenyl]benzamide](/img/structure/B5146705.png)
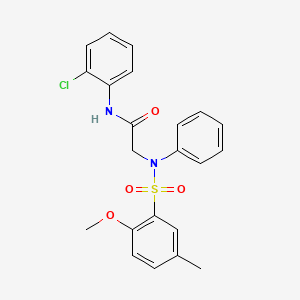
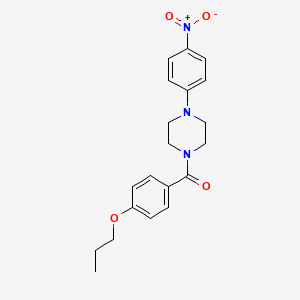
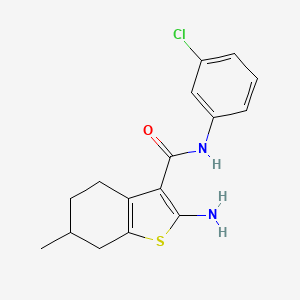
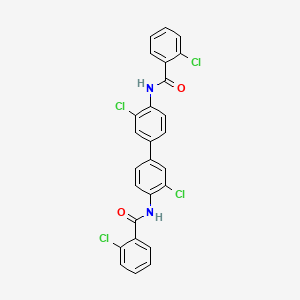
![2-{1-[2-(4-morpholinyl)ethyl]-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl}-N-phenylacetamide](/img/structure/B5146722.png)
![2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-prop-2-enylacetamide](/img/structure/B5146723.png)
